molecular formula C13H21NO2 B1268064 N-Benzylaminoacetaldehyde diethyl acetal CAS No. 61190-10-1

N-Benzylaminoacetaldehyde diethyl acetal

Cat. No. B1268064
CAS RN: 61190-10-1
M. Wt: 223.31 g/mol
InChI Key: SXFVQTYQHWRYOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "N-Benzylaminoacetaldehyde diethyl acetal" involves various chemical strategies, including the utilization of in situ formed acetals in reactions with other organic compounds. For example, a method for the regioselective synthesis of substituted benzo[a]fluorenes under mild reaction conditions was developed by exploiting in situ formed acetal, which facilitates intermolecular heteroalkyne metathesis and subsequent intramolecular annulation (Seetharaman & Balamurugan, 2014). Additionally, efficient acetalization of aldehydes with alcohols using photocatalysis under yellow light irradiation has been reported, highlighting a green chemistry approach to synthesizing acetals (Linyu Yu et al., 2020).

Molecular Structure Analysis

The molecular structure of acetals, including those related to "N-Benzylaminoacetaldehyde diethyl acetal," can be intricately analyzed through various spectroscopic and computational methods. The study of polymerization catalysts of acetaldehyde and its derivatives, for instance, provides insights into the molecular structure and reactivity of such compounds (Y. Kai et al., 1972).

Chemical Reactions and Properties

Acetals, including "N-Benzylaminoacetaldehyde diethyl acetal," undergo a variety of chemical reactions, demonstrating their versatile chemical properties. Research has shown that acetals can be efficiently synthesized from aldehydes and ketones using bismuth triflate, highlighting a simple procedure for the formation of these compounds (Nicholas M. Leonard et al., 2002). Furthermore, the action of acid chlorides on benzaldehyde di-n-butylacetal at low temperatures has been studied, revealing the formation of esters and ethers, depending on the reacting acid chloride (S. Raja & A. J. Bosco, 2012).

Physical Properties Analysis

The physical properties of "N-Benzylaminoacetaldehyde diethyl acetal" and related compounds, such as solubility, melting point, and boiling point, are essential for understanding their behavior in various chemical environments. Studies on the synthesis and properties of acetals can provide valuable data on these aspects, which are crucial for their application in synthetic chemistry (V. M. Silva & A. Rodrigues, 2001).

Chemical Properties Analysis

The chemical properties of acetals, including reactivity, stability, and compatibility with various chemical reagents, are central to their application in organic synthesis. Research into the catalysis and mechanisms of acetal formation, as well as their subsequent transformations, sheds light on these properties. For instance, the iron-catalyzed tandem oxidative coupling and acetal hydrolysis reaction for preparing formylated heteroarenes exemplifies the innovative approaches to modifying the chemical structure and properties of acetals (Yue Wu et al., 2021).

Scientific Research Applications

Cyclization Studies

N-Benzylaminoacetaldehyde diethyl acetal has been explored in cyclization studies. Research by Brown, Dyke, and Sainsbury (1969) showed its utility in the preparation of various isoquinoline derivatives, providing insights into the mechanism of cyclization of these acetals (Brown, Dyke, & Sainsbury, 1969). Similarly, Yasuda, Kubo, and Shima (1990) demonstrated the synthesis of isoquinoline precursors through photoamination of stilbenes with amino acetaldehyde diethyl acetal (Yasuda, Kubo, & Shima, 1990).

Acetal Synthesis

The role of N-Benzylaminoacetaldehyde diethyl acetal in acetal synthesis is highlighted in various studies. Leonard et al. (2002) discussed the formation of acetals from aldehydes and ketones using bismuth triflate, which is relevant to the synthesis of similar compounds (Leonard et al., 2002). In addition, Yu et al. (2020) presented an environmentally friendly method for acetalization of aldehydes with alcohols using a photocatalyst, which could be applicable to compounds like N-Benzylaminoacetaldehyde diethyl acetal (Yu et al., 2020).

Synthesis of Isoquinolines and Other Derivatives

Research has also focused on the synthesis of isoquinolines and other derivatives using N-Benzylaminoacetaldehyde diethyl acetal. Hon and Devulapally (2009) reported the synthesis of 2-tetralone, indicating the compound's utility in creating complex organic structures (Hon & Devulapally, 2009). Furthermore, Ferro et al. (1988) explored the preparation of carbohydrate benzylidene acetals, suggesting the potential for carbohydrate derivative synthesis (Ferro, Mocerino, Stick, & Tilbrook, 1988).

Various Chemical Transformations

Studies have also investigated various chemical transformations involving N-Benzylaminoacetaldehyde diethyl acetal. Granik et al. (1973) synthesized the diethyl acetal of N-methylpiperidin-2-one and studied its reactions, demonstrating the versatility of such compounds in chemical synthesis (Granik, Sukhoruchkin, Kuryatov, Pakhomov, & Glushkov, 1973).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .

properties

IUPAC Name

N-benzyl-2,2-diethoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-3-15-13(16-4-2)11-14-10-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFVQTYQHWRYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNCC1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzylaminoacetaldehyde diethyl acetal

CAS RN

61190-10-1
Record name (Benzylamino)acetaldehyde diethyl acetal
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of Benzaldehyde (1.27 g, 12 mmol) in MeOH (50 mL) was added aminoacetaldehyde diethyl acetal (1.75 mL, 12 mmol) and acetic acid (1.03 mL, 18 mmol). The reaction mixture was stirred at room temperature for 1 h. The reaction mixture was added to a stirred solution of sodium cyanoborohydride (816 mg, 13 mmol). The reaction mixture was stirred at room temperature for 12 h. The reaction mixture was concentrated under reduced pressure. Then H2O and ethyl acetate were added to the reaction mixture. The organic layer was washed with H2O and brine, dried over Na2SO4, and concentrated under reduced pressure. The crude compound was used next step without further purification.
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step One
Quantity
1.03 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
816 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of benzaldehyde 5.1 ml (50.0 mmol) in 2,2-diethoxyethanamine 10.9 ml (75.0 mmol) was stirred at room temperature for 0.5 hour. The reaction mixture was diluted with tetrahydrofuran 450 ml and triacetoxyborohydride 32.0 g (150 mmol) was added and the mixture was stirred overnight. The reaction mixture was diluted with ethyl acetate 500 ml and washed with saturated sodium bicarbonate 500 ml, water 500 ml and brine 500 ml. The organic phase was dried over magnesium sulfate and filtered. The filtrate was concentrated in vacuo and the residue was purified on silica gel column chromatography (n-hexane:ethyl acetate=70:30 to 50:50) to obtain the title compound 7.8 g (yield 70%).
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
10.9 mL
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
70%

Synthesis routes and methods III

Procedure details

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[BH3-]C#N
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Synthesis routes and methods IV

Procedure details

A stirred mixture of chloroacetaldehyde diethyl acetal (50 g, 0.328 mol), and benzylamine (150.0 g, 1.4 mol) was heated at 130° for 3 h. The mixture was then left at ambient temperature overnight. Next day, water (150 ml) was added, and the resulting solution was basified with sodium hydroxide solution (25 ml, 10 M). The mixture was then extracted with ether (2×100 ml), and the extracts were combined and dried over magnesium sulphate. Evaporation of the ether under reduced pressure afforded a brown oil which was distilled to afford N-benzylaminoacetaldehyde diethyl acetal, b.p. 148°-150°/20 mmHg.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Benzylaminoacetaldehyde diethyl acetal
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Reactant of Route 5
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N-Benzylaminoacetaldehyde diethyl acetal
Reactant of Route 6
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N-Benzylaminoacetaldehyde diethyl acetal

Citations

For This Compound
2
Citations
JM Bobbitt, JMN Kiely, KL Khanna… - The Journal of Organic …, 1965 - ACS Publications
… variation of the Pomeranz-Fritsch synthesis (the Fischer variation5·6) would involve treatment of the N-benzylaminoacetaldehyde diethyl acetal (2) with fuming sulfuric acid. …
Number of citations: 148 pubs.acs.org
SW Schneller, JK Luo, RS Hosmane - Tetrahedron Letters, 1980 - Elsevier
… Prepared from the hydrolysis of N-benzylaminoacetaldehyde diethyl acetal (E. Fischer, Ber., j?&, 464 (7893)) with hydrochloric acid at -5'C. …
Number of citations: 3 www.sciencedirect.com

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